Cas no 2679930-38-0 (benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate)

benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2679930-38-0
- benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate
- EN300-28297013
- benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate
-
- インチ: 1S/C14H14BrNO2S/c1-10(12-7-13(15)19-9-12)16-14(17)18-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,16,17)/t10-/m0/s1
- InChIKey: GOZSYTHLXBJKJX-JTQLQIEISA-N
- ほほえんだ: BrC1=CC(=CS1)[C@H](C)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 338.99286g/mol
- どういたいしつりょう: 338.99286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 66.6Ų
benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297013-1.0g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
Enamine | EN300-28297013-2.5g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
Enamine | EN300-28297013-5.0g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 5.0g |
$5345.0 | 2025-03-19 | |
Enamine | EN300-28297013-10g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 10g |
$7927.0 | 2023-09-07 | ||
Enamine | EN300-28297013-5g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 5g |
$5345.0 | 2023-09-07 | ||
Enamine | EN300-28297013-0.5g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 0.5g |
$1770.0 | 2025-03-19 | |
Enamine | EN300-28297013-0.05g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 0.05g |
$1549.0 | 2025-03-19 | |
Enamine | EN300-28297013-0.25g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 0.25g |
$1696.0 | 2025-03-19 | |
Enamine | EN300-28297013-0.1g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 0.1g |
$1623.0 | 2025-03-19 | |
Enamine | EN300-28297013-10.0g |
benzyl N-[(1S)-1-(5-bromothiophen-3-yl)ethyl]carbamate |
2679930-38-0 | 95.0% | 10.0g |
$7927.0 | 2025-03-19 |
benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamateに関する追加情報
Research Brief on Benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate (CAS: 2679930-38-0)
Benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate (CAS: 2679930-38-0) is a chiral carbamate derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its bromothiophene moiety and stereospecific (1S)-ethylcarbamate group, has shown potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate as a precursor for novel kinase inhibitors. The research highlighted its structural versatility, enabling modifications at both the bromothiophene and carbamate functionalities to optimize binding affinity and selectivity. The study employed molecular docking and in vitro assays to demonstrate its potential in targeting aberrant signaling pathways in cancer cells, with promising results in inhibiting specific tyrosine kinases implicated in tumor proliferation.
Further research has explored the compound's application in the synthesis of protease inhibitors. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed its use in constructing peptidomimetic scaffolds, leveraging the bromothiophene group for hydrophobic interactions with enzyme active sites. The study reported enhanced inhibitory activity against viral proteases when the compound was incorporated into larger molecular frameworks, suggesting its value in antiviral drug development.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate. A 2023 patent application disclosed an improved asymmetric synthesis route with high enantiomeric purity (>99% ee), addressing previous challenges in stereocontrol during the carbamate formation step. This development is particularly significant for scaling up production while maintaining the compound's chiral integrity, which is crucial for its biological activity.
Pharmacokinetic studies of derivatives containing this structural motif have shown favorable properties, including moderate plasma stability and blood-brain barrier permeability in rodent models. These findings, published in a 2024 issue of European Journal of Pharmaceutical Sciences, suggest potential applications in central nervous system-targeted therapies, though further optimization may be required to improve metabolic stability.
In conclusion, benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate represents a versatile building block in medicinal chemistry with demonstrated applications across multiple therapeutic areas. Ongoing research continues to explore its potential in drug discovery, with particular focus on structure-activity relationship optimization and target engagement studies. The compound's unique structural features and recent synthetic improvements position it as a valuable tool for developing novel therapeutic agents.
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